molecular formula C7H13NO4S B13070463 Methyl 4-methanesulfonylpyrrolidine-3-carboxylate

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate

Cat. No.: B13070463
M. Wt: 207.25 g/mol
InChI Key: AQSRDQAEZUXTLE-UHFFFAOYSA-N
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Description

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C7H13NO4S It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methanesulfonylpyrrolidine-3-carboxylate typically involves the reaction of pyrrolidine derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then esterified using methanol and a suitable catalyst to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps in maintaining consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced forms of the ester and sulfonyl groups.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methanesulfonylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-3-carboxylate: A similar compound without the methanesulfonyl group.

    Methyl 4-tosylpyrrolidine-3-carboxylate: A compound with a tosyl group instead of a methanesulfonyl group.

Uniqueness

Methyl 4-methanesulfonylpyrrolidine-3-carboxylate is unique due to the presence of the methanesulfonyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C7H13NO4S

Molecular Weight

207.25 g/mol

IUPAC Name

methyl 4-methylsulfonylpyrrolidine-3-carboxylate

InChI

InChI=1S/C7H13NO4S/c1-12-7(9)5-3-8-4-6(5)13(2,10)11/h5-6,8H,3-4H2,1-2H3

InChI Key

AQSRDQAEZUXTLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CNCC1S(=O)(=O)C

Origin of Product

United States

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